molecular formula C18H16ClFN4OS2 B2464166 4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189704-55-9

4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2464166
CAS No.: 1189704-55-9
M. Wt: 422.92
InChI Key: KADQOQHLBAXWBX-UHFFFAOYSA-N
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Description

The compound “4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thieno ring, a triazolo ring, and a pyrimidinone ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various substituents. The presence of nitrogen in the triazole and pyrimidinone rings would likely result in these rings being aromatic .

Scientific Research Applications

Antimicrobial Activities

Research has identified compounds similar to 4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with notable antimicrobial properties. For instance, a study on the synthesis of thieno and furopyrimidine derivatives, including related compounds, revealed their potential in antimicrobial activities (Hossain & Bhuiyan, 2009). Similarly, a study on pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives indicated their potential for antimicrobial applications (Davoodnia et al., 2008).

Anti-Inflammatory Activity

A series of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones, closely related to the chemical , were synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential in this field (Pan et al., 2015).

Anticonvulsant and Antidepressant Activities

Derivatives of pyrido[2,3-d]pyrimidine, which share a similar structure with the compound of interest, have been studied for their anticonvulsant and antidepressant activities, showing significant results in pharmacological tests (Zhang et al., 2016).

Enterovirus Inhibitory Activity

Research on 4-aryl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones showed significant enterovirus inhibitory activity, indicating potential applications in virology (Biswas et al., 2017).

Potential as Xanthine Oxidase Inhibitors

The synthesis of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones and their derivatives, which are structurally similar to the compound , suggested their potential as xanthine oxidase inhibitors, a class of compounds used in the treatment of gout (Nagamatsu et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many compounds with similar structures are involved in interactions with enzymes and receptors, leading to a wide range of biological effects .

Future Directions

Future research on this compound could involve further exploration of its biological activity and potential uses in pharmaceuticals. This could involve in vitro and in vivo studies, as well as further investigations into its mechanism of action .

Properties

IUPAC Name

8-butyl-12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4OS2/c1-2-3-7-23-16(25)15-14(6-8-26-15)24-17(23)21-22-18(24)27-10-11-4-5-12(20)9-13(11)19/h4-6,8-9H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQOQHLBAXWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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